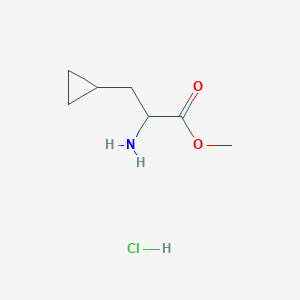
3,5-Dichloro-4-isopropoxybenzoic acid
Vue d'ensemble
Description
3,5-Dichloro-4-isopropoxybenzoic acid is a chemical compound with the CAS Number: 41490-10-2 . It has a molecular weight of 249.09 . The IUPAC name for this compound is 3,5-dichloro-4-isopropoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3,5-Dichloro-4-isopropoxybenzoic acid is 1S/C10H10Cl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . More detailed physical and chemical properties might be available in the compound’s Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3,5-Dichloro-4-isopropoxybenzoic acid and related compounds have been extensively studied for their chemical reactions and synthesis pathways. For instance, the reduction of 3,5-dicholo-4-hydroxybenzoic acid, closely related to the compound of interest, has been examined, revealing the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane as a main product, differing from the expected reduction outcome of carboxylic acids. This study highlights the unique reactivity and potential for forming new compounds under specific catalytic conditions, using LiAlH₄ as a catalyst (Ritmaleni et al., 2013).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds structurally similar to 3,5-Dichloro-4-isopropoxybenzoic acid are used in various assays and detection systems. For example, a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid, closely related to the compound , has been effectively used in the enzymatic assay of uric acid in serum and urine, demonstrating the compound's utility in clinical chemistry and diagnostics (Fossati et al., 2010).
Industrial Applications
The benzoic acid derivatives, which include the compound 3,5-Dichloro-4-isopropoxybenzoic acid, serve as key intermediates and components in various industrial processes. For instance, the benzoic acid derivative 4-Hydroxybenzoic acid has emerged as a critical intermediate for producing high-value bioproducts in industries like food, cosmetics, pharmacy, and fungicides. The versatility of these compounds, including the compound of interest, highlights their potential in a wide range of biotechnological applications (Wang et al., 2018).
Polymer and Material Science
In the field of polymer and material science, benzoic acid derivatives, akin to 3,5-Dichloro-4-isopropoxybenzoic acid, have been investigated for their potential in forming advanced materials. For instance, polymers based on benzoic acid derivatives have been studied for their ability to maintain multilayered structures and the effect of nanoparticles on the removal of certain compounds from the polymers. This application is crucial for understanding the interactions and stability of complex materials in various industrial and scientific applications (Kishikawa et al., 2008).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Propriétés
IUPAC Name |
3,5-dichloro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZCPQCRWUJQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736389 | |
| Record name | 3,5-Dichloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-isopropoxybenzoic acid | |
CAS RN |
41490-10-2 | |
| Record name | 3,5-Dichloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468297.png)
![3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468298.png)




![3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B1468306.png)
![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)



